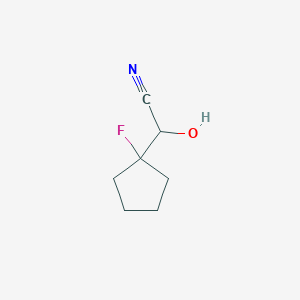
2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile
概要
説明
2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile is an organic compound characterized by the presence of a fluorinated cyclopentyl ring attached to a hydroxyacetonitrile group
準備方法
The synthesis of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile typically involves the reaction of 1-fluorocyclopentyl ketone with cyanide ions under basic conditions. The reaction proceeds through the formation of an intermediate cyanohydrin, which is subsequently hydrolyzed to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
化学反応の分析
2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azido derivative.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. Major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives.
科学的研究の応用
2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of fluorinated bioactive compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The fluorinated cyclopentyl ring can enhance the compound’s stability and bioavailability, while the hydroxyacetonitrile group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile can be compared with similar compounds such as 2-(1-Fluorocyclopentyl)acetonitrile and (1-Fluorocyclopentyl)methanamine. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the hydroxy group in this compound makes it unique and influences its chemical behavior and applications.
Similar compounds include:
- 2-(1-Fluorocyclopentyl)acetonitrile
- (1-Fluorocyclopentyl)methanamine
These compounds highlight the diversity of fluorinated cyclopentyl derivatives and their potential in various scientific and industrial applications.
特性
IUPAC Name |
2-(1-fluorocyclopentyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FNO/c8-7(6(10)5-9)3-1-2-4-7/h6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKKEJGFVYHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(C#N)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508240 | |
| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79205-55-3 | |
| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

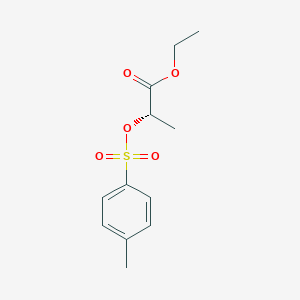
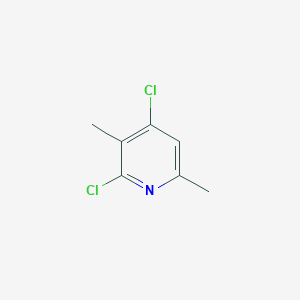
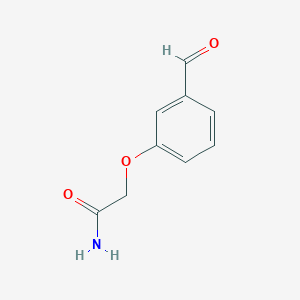
![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)
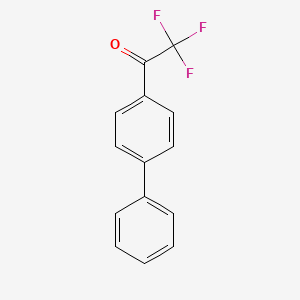
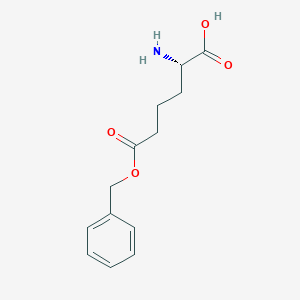
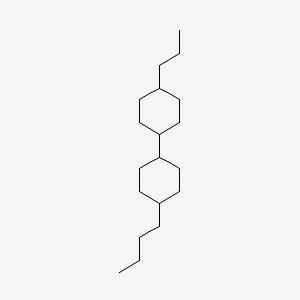

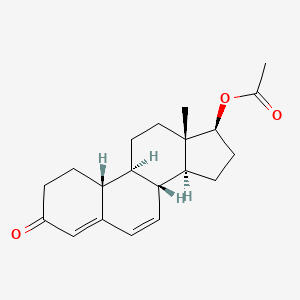
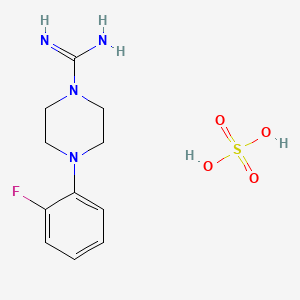

![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)
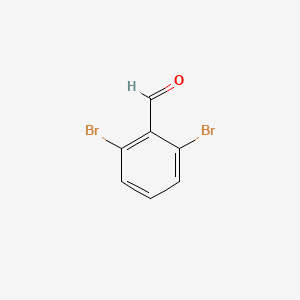
![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)
